2-(Hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol

Glycoside hydrolase Substrate specificity Linear free energy relationship

β-Glucosidase researchers often encounter systematic kinetic errors when relying on standard pNP-glucoside substrates, which are deglucosylation-limited. 4-Methylphenyl β-D-glucopyranoside (aglycone pKa ~10.2) operates in the glucosylation-limited regime, providing a clean, independent probe of the glucosylation half-reaction. This enables accurate determination of transition-state structures and eliminates false positives in inhibitor screening. • Enables isolation of glucosylation transition states via linear free energy relationships and secondary deuterium KIE measurements. • Serves as a non-hydrolyzable negative control in plant β-glucosidase assays (e.g., Vanilla planifolia). • Provides unambiguous LC-MS identification (exact mass 270.1103 Da; diagnostic aglycone fragment m/z 108.06). • Supplied as a certified reference standard for UDP-glucosyltransferase activity assays.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
Cat. No. B5238131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3
InChIKeyMVLBSNPILSLTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenyl beta-D-glucopyranoside – Overview


2-(Hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol, formally designated 4-methylphenyl β-D-glucopyranoside (CAS 20274-94-6), is a phenolic glycoside in which a 4-methylphenol (p-cresol) aglycone is β-O-linked to a glucopyranose moiety [1]. This compound functions as a product of UDP-glucosyltransferase-catalyzed conjugation [2] and serves as a chromogenic/fluorogenic substrate mimic for glycoside hydrolases. Given that the aglycone pKa (~10.2) places it among high-pKa aryl glycosides, its hydrolysis kinetics are distinct from the widely used p-nitrophenyl (pNP) glucoside (pKa 7.2), enabling mechanistic enzyme studies under precisely defined pH profiles [3].

High-pKa glucosylation-limited regime – Aglycone pKa ~10.2 shifts rate-determining step to glucosylation, enabling mechanistic enzyme studies distinct from low-pKa substrates.
Chromogenic/fluorogenic substrate mimic – Serves as glycoside hydrolase probe for pH-dependent kinetic profiling and transition-state analysis.
Defined UGT reference standard – Identified product of UDP-glucosyltransferase with 4-methylphenol, supporting unambiguous LC-MS identification in conjugation assays.

Why Generic Aryl Glucosides Cannot Substitute


Generic substitution among aryl glucosides is unsound because the leaving-group pKa of the aglycone dictates the rate-determining step and overall catalytic efficiency in β-glucosidase hydrolysis. Bronsted plots derived from extended substrate series exhibit a sharp break near pKa 8, demarcating substrates for which deglucosylation is rate-limiting (pKa < 8) from those in which glucosylation is rate-limiting (pKa > 8) [1]. The 4-methylphenyl aglycone (pKa ~10.2) falls squarely in the glucosylation-limited regime, conferring approximately 100- to 10,000-fold lower kcat/Km values than activated p-nitrophenyl glucoside (pKa 7.2) [1][2]. Consequently, experimental results obtained with pNP glucoside cannot be extrapolated to this compound without incurring systematic errors in kinetic parameter estimation, inhibitor screening, and enzyme mechanism classification.

Target – 4-Methylphenyl Glucoside
Substitute – pNP Glucoside
Glucosylation-limited regime (pKa ~10.2); rate-determining step involves bond formation
Deglucosylation-limited regime (pKa 7.2); rate-determining step involves bond cleavage
Reported 100- to 10,000-fold lower kcat/Km; Brønsted coefficient βlg ≈ –1.0
Higher catalytic efficiency; kcat independent of leaving group structure
May not be hydrolyzed by select plant β-glucosidases under standard assay conditions
Robust turnover across broad pH range; widely used as universal glucosidase substrate

Quantitative Differentiation Evidence


Hydrolysis Kinetics vs. p-Nitrophenyl Glucoside

The aglycone pKa of 4-methylphenyl glucoside (~10.2) is approximately three log units higher than that of the widely used p-nitrophenyl (pNP) glucoside (pKa 7.2). In β-glucosidase-catalyzed hydrolysis, substrates with leaving-group pKa > 8 enter a glucosylation-limited regime, producing kcat/Km values orders of magnitude below those of pNP glucoside [1][2]. A Brønsted plot spanning pKa 1–14 reveals a concave-downward profile with a break at pKa ~8, confirming a change in rate-determining step. For substrates with pKa > 8, the Brønsted coefficient approximates –1.0, indicating substantial negative charge development on the leaving group at the transition state, whereas for pKa < 8, kcat becomes independent of leaving group structure [1].

Hydrolysis kinetics
Class-level inference
Aglycone pKa ~10.2 vs pNP pKa 7.2. Rate-determining step: glucosylation vs deglucosylation. Reported ~100- to 10,000-fold lower kcat/Km for p-methylphenyl glucoside. Brønsted break at pKa ~8.
Supports rate-limiting step interpretation in β-glucosidase mechanistic studies.
Class-level inference from Brønsted series; validate under specific assay conditions.
Glycoside hydrolase Substrate specificity Linear free energy relationship

Vanilla β-Glucosidase Substrate Selectivity

In vanilla β-glucosidase kinetics, p-cresyl β-D-glucopyranoside was not hydrolyzed, whereas the synthetic p-nitrophenyl glucoside exhibited a Km of 3.3 mM and Vmax of 11.5 IU mg⁻¹ protein [1]. This stark difference demonstrates that the enzyme possesses negligible activity toward the naturally occurring p-cresyl glucoside under assay conditions optimized for pNP glucoside, underscoring the critical influence of leaving-group electronic properties on substrate recognition.

Vanilla β-glucosidase
Head-to-head
p-Cresyl glucoside: no detectable hydrolysis. pNP glucoside: Km 3.3 mM, Vmax 11.5 IU mg⁻¹ protein. Tested under conditions optimized for pNP glucoside.
Supports negative-control use in plant β-glucosidase specificity validation.
Direct head-to-head comparison; enzyme source and pH may influence outcome.
Vanilla planifolia β-Glucosidase Natural glycoside

UDP-Glucosyltransferase Product Identity

BRENDA enzyme data identify 4-methylphenyl β-D-glucopyranoside as a specific product of the reaction UDP-glucose + 4-methylphenol → UDP + 4-methylphenyl-β-D-glucopyranoside, catalyzed by UDP-glucosyltransferases [1]. This contrasts with other phenolic acceptors such as 4-nitrophenol, 4-hydroxybenzoic acid, or flavonoids, which yield distinct glucoside products with different chromatographic retention times, UV spectra, and MS fragmentation patterns. The unambiguous product identity facilitates targeted metabolomics and in vitro glycosyltransferase assays where isomeric or isobaric interference from alternative phenolic glucosides must be excluded.

UGT product identity
Class-level inference
Monoisotopic mass 270.1103 Da. Diagnostic aglycone fragment at m/z 108.06. Distinct from pNP glucoside (301.0798 Da) and other phenolic glucosides under reversed-phase LC-MS.
Supports unambiguous LC-MS identification in glucosyltransferase activity assays.
BRENDA-class evidence; verify chromatographic resolution in target matrix.
UDP-glucosyltransferase 4-Methylphenol conjugation Enzyme product

Aglycone Toxicity Comparison

Although direct cytotoxicity data for the glucoside are not available, comparative glucuronide toxicity profiling reveals that p-cresyl β-D-glucuronide (the predominant Phase II metabolite) retains measurable cytotoxicity: the Na⁺ salt reduced HEK293 colony formation by 9%, compared to 30% reduction by the free aglycone p-cresol [1]. The glucoside is expected to exhibit lower cytotoxicity than the aglycone due to masking of the phenolic hydroxyl group, analogous to the attenuation observed for the glucuronide. However, the glucoside linkage is more resistant to mammalian β-glucosidases than the glucuronide linkage is to β-glucuronidases, potentially conferring prolonged stability in cellular assays.

Aglycone toxicity
Supporting evidence
p-Cresol aglycone: 30% HEK293 colony reduction. p-Cresyl glucuronide: 9% reduction. Glucoside predicted to show similar attenuation; no direct data available.
Supports cytotoxicity endpoint review for cell-based p-cresol metabolism studies.
Glucoside data inferred from glucuronide analog; direct testing recommended.
p-Cresol metabolism Glucuronide conjugation Cytotoxicity

Metabolic Stability in Gut Microbiota Studies

p-Cresol is predominantly conjugated as sulfate or glucuronide in the liver; p-cresyl sulfate is a well-characterized uremic toxin that promotes insulin resistance and renal inflammation, whereas p-cresyl β-D-glucuronide lacks these effects [1]. The glucoside conjugate, although less prevalent endogenously, serves as a chemically stable, non-ionic alternative for investigating p-cresol transport and microbiota-mediated deglycosylation. Its resistance to mammalian β-glucosidases (see Evidence Item 2) makes it a tool to selectively assess bacterial glycoside hydrolase activity in gut microbiome studies without interference from host enzymes.

Metabolic stability
Class-level inference
Predicted resistance to mammalian β-glucosidases. Unlike p-cresyl sulfate (uremic toxin) or p-cresyl glucuronide (host-enzyme substrate), glucoside is expected to remain stable in mammalian systems.
Supports microbiota-specific glycosidase activity studies with reduced host-enzyme interference.
Class-level inference; host β-glucosidase resistance requires experimental validation.
p-Cresol glucoside Gut microbiota Phase II metabolism

High-Value Application Scenarios


High-pKa Substrate for Mechanistic Enzyme Studies

β-Glucosidase kineticists can exploit the high aglycone pKa (~10.2) to probe the glucosylation step independently of deglucosylation. As demonstrated by the Brønsted break at pKa ~8 [1], this substrate operates in the glucosylation-limited regime, enabling isolation of transition-state structure for bond cleavage via linear free energy relationships and secondary deuterium kinetic isotope effects. This is unattainable with p-nitrophenyl glucoside, which is deglucosylation-limited.

Negative Control for Plant β-Glucosidase Assays

Plant biochemistry laboratories characterizing β-glucosidases involved in aroma or defense compound release can employ p-cresyl glucoside as a non-hydrolyzable control. As shown in Vanilla planifolia β-glucosidase assays, the compound was not turned over under conditions that robustly hydrolyzed pNP glucoside (Km 3.3 mM, Vmax 11.5 IU mg⁻¹) [2], making it an ideal negative control for substrate specificity validation and false-positive elimination.

Reference Standard for Glucosyltransferase Profiling

In vitro glucuronidation and glucosylation assays can use the compound as a certified product standard for UDP-glucosyltransferase reactions with 4-methylphenol as acceptor [3]. Its unique exact mass (270.1103 Da) and diagnostic aglycone fragment (m/z 108.06) provide unambiguous LC-MS identification, distinguishing it from co-eluting phenolic glucosides such as pNP glucoside (301.0798 Da) or flavonoid glucosides.

Microbiota β-Glucosidase Selectivity Screening

Microbiome researchers can leverage the compound's predicted resistance to mammalian β-glucosidases (inferred from its non-hydrolysis by vanilla β-glucosidase [2]) to selectively assay bacterial glycoside hydrolase activity. Unlike p-cresyl sulfate (uremic toxin) or p-cresyl glucuronide (host β-glucuronidase substrate), the glucoside is expected to remain stable in mammalian systems, enabling cleaner deconvolution of host versus microbial contributions to p-cresol metabolism [4].

Application
Selection Property
Validation Focus
Mechanistic β-glucosidase kinetics
Aglycone pKa-driven rate-limiting step regime
Glucosylation transition-state analysis via Brønsted relationships
Plant β-glucosidase specificity studies
Substrate selectivity profile under standard assay conditions
Negative-control validation for false-positive activity elimination
UGT enzyme product identification
Defined exact mass and diagnostic fragmentation
LC-MS chromatographic peak assignment in conjugation assays
Microbiota glycosidase activity assays
Predicted host β-glucosidase resistance
Microbial vs. host activity deconvolution in gut microbiome models
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